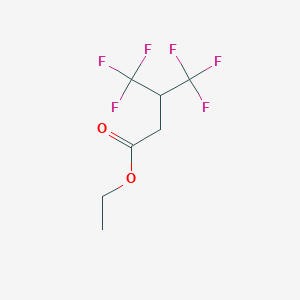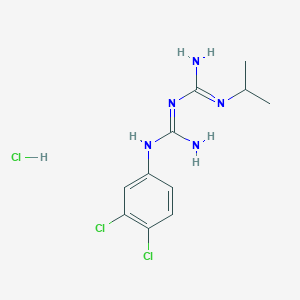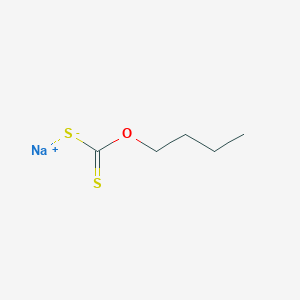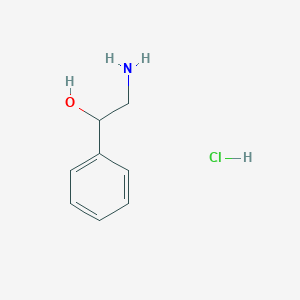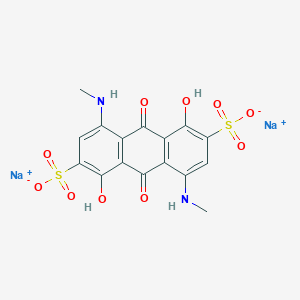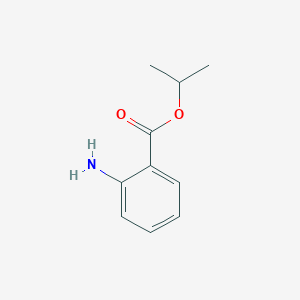
Isopropyl anthranilate
概要
説明
Isopropyl anthranilate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can shed light on the synthesis, molecular structure, and chemical properties of similar anthracene and anthranilic acid derivatives. For instance, the synthesis of anthracene-containing polypropylene and isopropyl-substituted anthraquinones, as well as the reaction of anthranilic acid derivatives, are relevant to understanding the broader chemical context of isopropyl anthranilate .
Synthesis Analysis
The synthesis of related compounds involves several steps and reactions. For example, the synthesis of anthracene-containing isotactic polypropylene (An-iPP) is achieved through direct copolymerization, which includes the use of 9-hexenylanthracene and propylene . Similarly, isopropyl-substituted anthraquinones are synthesized via Friedel–Crafts acylations, followed by cyclization, although this process can result in the migration of isopropyl groups or their loss . These methods provide insights into potential synthetic routes for isopropyl anthranilate, which may involve similar Friedel–Crafts reactions or cyclization steps.
Molecular Structure Analysis
The molecular structure of compounds related to isopropyl anthranilate can be characterized using various spectroscopic techniques. For instance, the structure of a tetrahydroanthracene carboxylic acid derivative was elucidated using 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the position of isopropyl groups and other substituents on the anthracene or anthranilic acid frameworks.
Chemical Reactions Analysis
The chemical reactivity of anthracene derivatives is highlighted by their participation in reactions such as the Diels–Alder (D–A) reaction, which allows for the functionalization of An-iPP without degrading its original properties . Additionally, the reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane to form 1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction demonstrates the versatility of these compounds in chemical synthesis . These reactions are indicative of the types of chemical transformations that isopropyl anthranilate might undergo.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of isopropyl anthranilate, they do provide information on related compounds. For example, the unique fluorescent properties of An-iPP suggest that anthracene derivatives can exhibit interesting optical properties . The stability of these compounds during reactions, as evidenced by the lack of degradation during the D–A reaction, also suggests that isopropyl anthranilate may have stable physical and chemical properties under certain conditions .
科学的研究の応用
1. Gene Expression System for Pseudomonas Species
- Application Summary: Isopropyl anthranilate is used in the establishment of an anthranilate-dependent PantA promoter for tunable gene expression in pseudomonads . This system permits tuning of gene expression in a wide range of pseudomonads .
- Methods of Application: During studies on P. fluorescens, an anthranilate-inducible AntR/PantA-based expression system, named pUCP20-ANT, was constructed and GFP was used as a reporter to analyze gene expression .
- Results/Outcomes: The anthranilate-inducible expression system worked in strains of P. aeruginosa and P. putida, suggesting its potential usefulness for physiological and biotechnological purposes in a wide range of pseudomonads .
2. Inhibition of Anthranilate Phosphoribosyltransferase
- Application Summary: Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . Isopropyl anthranilate could potentially be used to inhibit this enzyme.
- Methods of Application: The binding of the second substrate anthranilate is complex, featuring multiple binding sites along an anthranilate channel . This multi-modal binding is consistent with the substrate inhibition observed at high concentrations of anthranilate .
- Results/Outcomes: A series of structures predict a dissociative mechanism for the reaction, similar to the reaction mechanisms elucidated for other phosphoribosyltransferases . As this enzyme is essential for some pathogens, efforts have been made to develop inhibitors for this enzyme .
3. Engineered Escherichia coli cell factory for anthranilate
- Application Summary: Anthranilate is a key metabolite involved in the aromatic amino acid biosynthetic pathway and a vital metabolite used as a precursor for the synthesis of many valuable aromatic compounds in bacteria, fungi, and plants . Isopropyl anthranilate could potentially be used in engineered Escherichia coli cell factories for the production of anthranilate .
- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve genetic engineering techniques to modify the metabolic pathways of the E. coli cells .
4. Production of Valuable Aromatic Compounds
- Application Summary: Anthranilate is a key metabolite involved in the aromatic amino acid biosynthetic pathway and a vital metabolite used as a precursor for the synthesis of many valuable aromatic compounds in bacteria, fungi, and plants . Isopropyl anthranilate could potentially be used in engineered Escherichia coli cell factories for the production of these valuable aromatic compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it would likely involve genetic engineering techniques to modify the metabolic pathways of the E. coli cells .
Safety And Hazards
将来の方向性
The N-functionalized amino acid N-methylanthranilate, which can be derived from Isopropyl anthranilate, is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Therefore, future research could focus on improving the yield of anthranilate production.
特性
IUPAC Name |
propan-2-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZHFJYXAQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066334 | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl anthranilate | |
CAS RN |
18189-02-1 | |
| Record name | Isopropyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH3887MNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
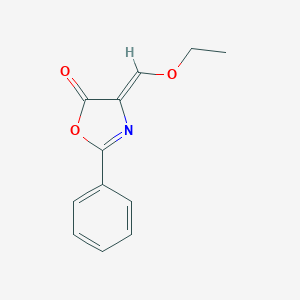
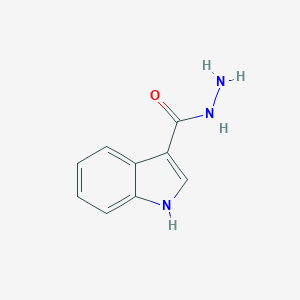
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
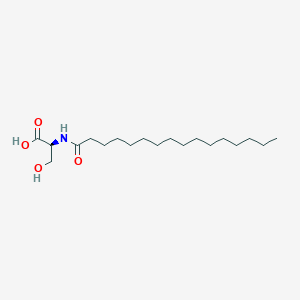
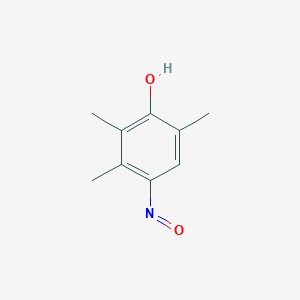
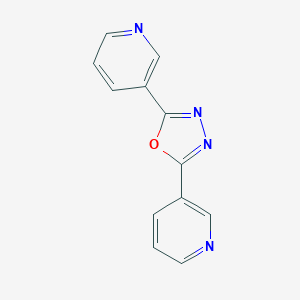
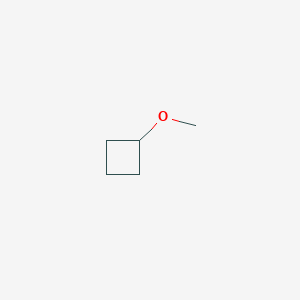
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
